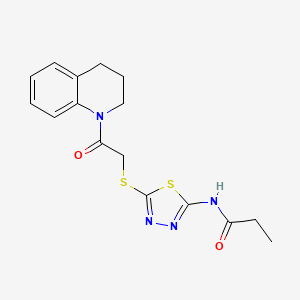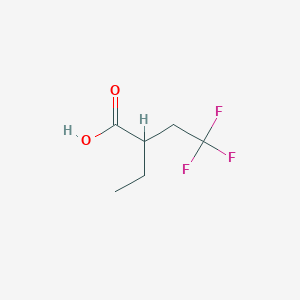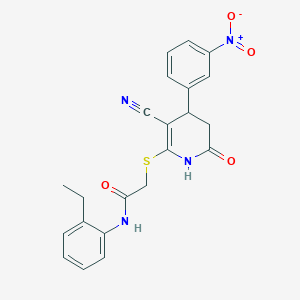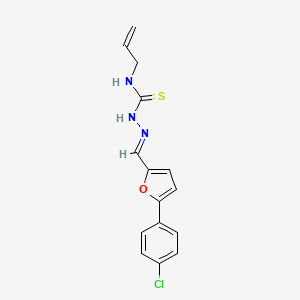
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a common structure in many bioactive compounds . It also contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of these functional groups could potentially give this compound interesting biological properties.
Applications De Recherche Scientifique
Antioomycete Activity
The derivatives of 3,4-dihydroquinolin-1(2H)-one, which share a structural similarity with HMS1649P05, have been synthesized and tested for their antioomycete activity. These compounds have shown promising results against the phytopathogen Pythium recalcitrans, with some derivatives exhibiting superior activity compared to commercial antifungal agents . This suggests that HMS1649P05 could potentially be developed as an effective antioomycete agent for plant disease management.
Crop Protection Agent Development
The compound’s structural framework is conducive to modifications that can lead to the development of new crop protection agents. By exploiting the bioactive natural scaffold of 3,4-dihydroisoquinolin-1(2H)-one, researchers can synthesize derivatives that may serve as innovative solutions for significant discovery challenges in crop protection .
Anti-Diabetic Agents
Derivatives of 3,4-dihydroquinolin-2-one have been identified as core structures in many pharmacological agents, including anti-diabetic drugs . The compound’s ability to tolerate polar substituents makes it a valuable scaffold for designing new anti-diabetic medications.
Cardiovascular Agents
The same core structure found in HMS1649P05 is also present in various cardiovascular agents. This indicates the potential for this compound to be used as a starting point for the synthesis of new drugs in the treatment of cardiovascular diseases .
Anti-Cancer Drugs
Some derivatives of 3,4-dihydroquinolin-2-one are known to exhibit anti-cancer properties. Given the structural similarities, HMS1649P05 could be explored for its efficacy in cancer treatment regimens .
Pesticide Development
The compound’s derivatives have been used in the synthesis of pesticides. This suggests that HMS1649P05 could be modified to create new pesticides with improved efficacy and safety profiles .
Dye Components
The structural elements of HMS1649P05 are found in active components of various dyes. Research into this application could lead to the development of new dyes with unique properties for industrial use .
PPARγ Partial Agonists and PPARα/γ Dual Agonists
The compound has been part of a study that led to the identification and optimization of lead compounds with dual-activity on PPARα and PPARγ, which are targets for the treatment of metabolic disorders .
Mécanisme D'action
Propriétés
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-2-13(21)17-15-18-19-16(24-15)23-10-14(22)20-9-5-7-11-6-3-4-8-12(11)20/h3-4,6,8H,2,5,7,9-10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCDIUOZROUXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexamethyl dipyrrolo[1,2-a:2,1-k][1,10]phenanthroline-7,8,9,12,13,14-hexacarboxylate](/img/structure/B2868358.png)


![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2868366.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)

![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2868377.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2868378.png)
